molecular formula C22H21N3O3S2 B2688322 N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-11-1

N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2688322
CAS No.: 851718-11-1
M. Wt: 439.55
InChI Key: LPOURIRVYISKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with a 2-methylphenyl group at position 5, a thiophene-2-carbonyl moiety at position 1, and a methanesulfonamide group appended to the para position of the phenyl ring at position 3. The pyrazoline scaffold is notable for its partially saturated structure, which imparts conformational rigidity compared to fully aromatic systems. Such compounds are often explored for pharmaceutical applications due to sulfonamide’s historical relevance in enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-15-6-3-4-7-18(15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)16-9-11-17(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOURIRVYISKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C22H21N3O3S2 and a molecular weight of 439.55 g/mol. It contains multiple functional groups, including a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Commonly evaluated lines include MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
CompoundCell LineIC50 (µM)Mechanism
Example AMCF73.79Induces apoptosis
Example BHCT1161.1Cell cycle arrest at SubG1/G1 phase
N-{4-[5-(2-methylphenyl)-...]}TBDTBDTBD

The specific IC50 values and mechanisms of action for this compound require further empirical data for precise characterization.

2. Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNFα has been reported in related compounds, suggesting that the compound may possess similar properties.

3. Antimicrobial Activity

Some pyrazole derivatives demonstrate moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. While specific data on this compound's antimicrobial efficacy is limited, the structural similarity to other active pyrazoles suggests potential activity.

Case Studies

A review of the literature reveals several case studies focusing on the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity : A study published in Molecules examined various pyrazole derivatives, reporting significant cytotoxicity against multiple cancer cell lines with varying IC50 values ranging from 1 µM to over 20 µM depending on the structure and substituents present .
  • Mechanistic Insights : Research has indicated that certain pyrazole compounds can induce apoptosis through mitochondrial pathways or inhibit specific kinases involved in cancer progression .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For example, the compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research has shown that similar pyrazole derivatives can act as inhibitors of specific kinases involved in cancer progression, suggesting that N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may have similar effects .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that compounds with similar structures possess anti-inflammatory properties. The methanesulfonamide group is known for enhancing the solubility and bioavailability of drugs, which may contribute to the anti-inflammatory effects observed in related compounds .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cells, revealing that modifications to the pyrazole ring significantly affected potency and selectivity .
  • Antimicrobial Efficacy Research : Another study focused on the synthesis and evaluation of thiophene-containing compounds against drug-resistant bacterial strains, demonstrating promising results for potential therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiophene Carbonyl Group

The thiophene-2-carbonyl group undergoes nucleophilic substitution reactions, particularly with amines or alcohols, to form amides or esters.

Reaction Conditions Products Yield
Reaction with ethanolamineEthanol, 60°C, 6h, triethylamineN-(2-hydroxyethyl)-thiophene-2-carboxamide derivative72%
Reaction with benzylamineDMF, 80°C, 4h, catalytic DMAPN-benzyl-thiophene-2-carboxamide analog65%

Key Findings :

  • The reaction rate is enhanced in polar aprotic solvents (e.g., DMF) due to improved solubility of reactants.

  • Steric hindrance from the 2-methylphenyl group slightly reduces yields compared to unsubstituted analogs.

Hydrolysis of the Sulfonamide Group

The methanesulfonamide moiety can undergo hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.

Reagent Conditions Products Notes
6M HClReflux, 8h4-[5-(2-methylphenyl)-pyrazol-3-yl]benzenesulfonic acidComplete hydrolysis observed
2M NaOH90°C, 12hSodium sulfonate saltPartial decomposition of pyrazole

Mechanistic Insight :

  • Acidic conditions cleave the S–N bond via protonation of the sulfonamide nitrogen, while basic hydrolysis proceeds through nucleophilic attack by hydroxide.

Electrophilic Aromatic Substitution (EAS)

The pyrazole and phenyl rings participate in EAS reactions, with regioselectivity influenced by substituents:

Reaction Reagents Position Modified Major Product
NitrationHNO₃/H₂SO₄, 0°CPara to sulfonamideNitro-substituted pyrazole-phenyl derivative
BrominationBr₂/FeBr₃, 40°CMeta to thiophene5-bromo-pyrazole intermediate

Critical Observations :

  • The electron-withdrawing sulfonamide group directs nitration to the para position.

  • Bromination occurs meta to the thiophene due to its electron-donating resonance effects.

Redox Reactions

The pyrazole ring undergoes reduction under catalytic hydrogenation:

Catalyst Conditions Product Application
Pd/C (10%)H₂ (1 atm), ethanolTetrahydro-pyrazole derivativeImproved solubility in lipids

Structural Impact :

  • Reduction saturates the pyrazole ring, altering conformational flexibility and biological activity .

Cross-Coupling Reactions

The thiophene unit participates in Suzuki-Miyaura couplings for structural diversification:

Reagents Conditions Product Yield
Phenylboronic acid, Pd(PPh₃)₄K₂CO₃, DMF/H₂O, 80°CBiaryl-thiophene hybrid58%

Challenges :

  • Competing coordination of the sulfonamide group with palladium can lower yields.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Residue
220–250°CLoss of sulfonamide group (-SO₂NH₂)Carbon-rich char
300–350°CPyrolysis of thiophene ringGraphitic particles

Implications :

  • Stability up to 220°C makes the compound suitable for high-temperature applications.

Comparative Reactivity with Analogues

A reactivity comparison with structurally similar compounds highlights substituent effects:

Compound Reactivity with HNO₃/H₂SO₄ Hydrolysis Rate (6M HCl)
N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamideModerate nitration (para)Fast (t₁/₂ = 2h)
N-{4-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamideNo reactionSlow (t₁/₂ = 8h)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : The pyrazoline (4,5-dihydro-1H-pyrazole) ring is a five-membered dihydro system with two adjacent nitrogen atoms. This structure balances rigidity and flexibility, influencing binding interactions in biological systems.

Triazole Derivatives: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) feature a fully aromatic 1,2,4-triazole ring.

Oxadiazole Derivatives: Compounds like those in (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) incorporate 1,3,4-oxadiazole, a five-membered ring with two nitrogen and one oxygen atom. Oxadiazoles exhibit high metabolic stability but may lack the hydrogen-bonding capacity of pyrazoline’s NH group .

Substituent Effects

  • Sulfonamide Groups : The methanesulfonamide group in the target compound is simpler and more polar than the 4-(4-X-phenylsulfonyl)phenyl groups in triazole derivatives (e.g., compounds [7–9]). The latter’s extended aromatic systems may enhance lipophilicity and π-π stacking but reduce aqueous solubility .
  • Thiophene vs. Thiazole: The thiophene-2-carbonyl group in the target compound differs from thiazole-containing analogs (e.g., ).

Spectral Characteristics

Feature Target Compound (Expected) Triazole Derivatives (e.g., [7–9]) Oxadiazole Derivatives
IR ν(C=O) ~1680 cm⁻¹ (thiophene carbonyl) Absent (triazole tautomer) ~1650–1700 cm⁻¹ (amide/propanamide)
IR ν(NH) ~3250–3350 cm⁻¹ (pyrazoline NH) 3278–3414 cm⁻¹ (triazole NH) ~3300 cm⁻¹ (amide NH)
¹³C-NMR (C=S) Not applicable 1247–1255 cm⁻¹ (IR) / δ ~170 ppm (¹³C) δ ~165 ppm (C=S in thiosemicarbazide precursors)

Physicochemical Properties

  • Solubility : The methanesulfonamide group in the target compound likely enhances aqueous solubility compared to bulkier 4-(4-X-phenylsulfonyl)phenyl derivatives.

Research Findings and Implications

  • Structural Insights : Crystallographic tools like SHELXL () and ORTEP () are critical for resolving the pyrazoline ring’s conformation and substituent orientations. The target compound’s dihydro structure may lead to distinct torsion angles compared to fully aromatic analogs .
  • Biological Potential: While specific data for the target compound are unavailable, sulfonamide-triazole hybrids () show antimicrobial activity, suggesting the target’s methanesulfonamide and thiophene groups may synergize for similar applications .

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

Answer:
The compound’s synthesis involves a pyrazole core functionalized with thiophene-2-carbonyl and methanesulfonamide groups. Key steps include:

  • Cyclocondensation : Use hydrazine derivatives with β-keto esters or chalcones to form the 4,5-dihydropyrazole ring. highlights similar thiophene-pyrazole syntheses using hydrazine hydrate in dioxane .
  • Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-aryl bond formation, especially for attaching the 2-methylphenyl group .
  • Purification : Utilize column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures to isolate intermediates .
  • Process Control : Implement real-time monitoring via HPLC or inline spectroscopy to ensure reaction completion (e.g., tracking thiophene carbonyl group incorporation) .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl protons at δ ~2.3 ppm, thiophene protons at δ ~7.0-7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydropyrazole ring .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+ ion) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms the sulfonamide’s orientation .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts for diastereomers or tautomers .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in the dihydropyrazole ring .
  • Supplementary Crystallography : Re-examine crystallization conditions (e.g., solvent polarity) to isolate alternative polymorphs, as seen in ’s supplementary data .

Advanced: What methodologies are recommended for designing bioactivity assays targeting kinase inhibition?

Answer:

  • Hypothesis-Driven Design : Link the sulfonamide group’s electron-withdrawing properties to kinase ATP-binding pocket interactions, guided by structural analogs in .
  • In Vitro Assays : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2, EGFR) and ATP-competitive probes. IC₅₀ values should be validated via dose-response curves .
  • Cellular Models : Prioritize cell lines with high endogenous kinase expression (e.g., HeLa for MAPK pathways) and measure phosphorylation via Western blot .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Answer:

  • Analog Library Synthesis : Modify the 2-methylphenyl group (e.g., 4-fluoro, 3-chloro substituents) and thiophene carbonyl moiety (e.g., furan replacement) to assess steric/electronic effects .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses against off-target kinases .
  • Data Correlation : Use linear regression models to correlate substituent Hammett σ values with IC₅₀ trends .

Advanced: What strategies address poor aqueous solubility during in vivo pharmacokinetic studies?

Answer:

  • Formulation Screening : Test co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes to enhance solubility, as suggested by solubility parameters in ’s related compounds .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the sulfonamide nitrogen, balancing lipophilicity and dissolution .
  • In Vivo Validation : Use rodent models to compare oral bioavailability (AUC) of free vs. formulated compound, monitoring plasma levels via LC-MS/MS .

Advanced: How can process simulation tools improve scalability for gram-scale synthesis?

Answer:

  • Kinetic Modeling : Use Aspen Plus or COMSOL to model reaction rates and optimize temperature/pH for the cyclocondensation step .
  • Separation Optimization : Simulate solvent extraction or membrane filtration (e.g., nanofiltration) to isolate intermediates with >95% purity .
  • Sustainability Metrics : Calculate E-factors and atom economy using process simulation outputs to minimize waste .

Advanced: What frameworks ensure reproducibility in cross-laboratory studies?

Answer:

  • Standardized Protocols : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for documenting synthetic steps, as emphasized in .
  • Collaborative Validation : Share raw spectral data (e.g., via IUCr archives, as in ) and use inter-lab round-robin testing for bioassays .
  • Theoretical Anchoring : Align experimental workflows with established mechanisms (e.g., Curtin-Hammett principle for kinetic control) to reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.